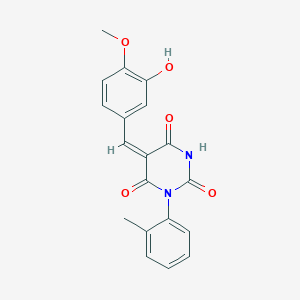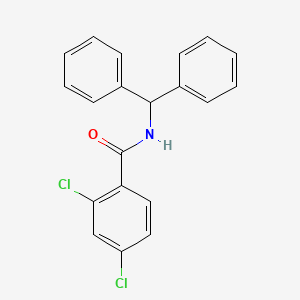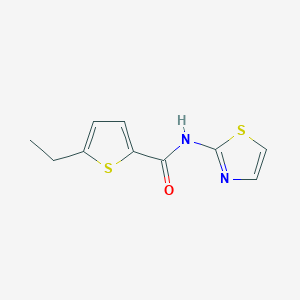
4-(4-hydroxyphenyl)-N-(2-methoxy-5-methylphenyl)-1-piperazinecarbothioamide
Vue d'ensemble
Description
4-(4-hydroxyphenyl)-N-(2-methoxy-5-methylphenyl)-1-piperazinecarbothioamide, also known as PVT1, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. PVT1 belongs to the class of piperazinecarbothioamide compounds, which have been studied for their potential therapeutic effects in various diseases.
Mécanisme D'action
The mechanism of action of 4-(4-hydroxyphenyl)-N-(2-methoxy-5-methylphenyl)-1-piperazinecarbothioamide is not fully understood, but it is believed to involve the modulation of various cellular pathways and signaling pathways. 4-(4-hydroxyphenyl)-N-(2-methoxy-5-methylphenyl)-1-piperazinecarbothioamide has been shown to activate the p53 pathway, which plays a crucial role in regulating cell growth and apoptosis. 4-(4-hydroxyphenyl)-N-(2-methoxy-5-methylphenyl)-1-piperazinecarbothioamide also modulates the expression of various genes involved in cell proliferation, angiogenesis, and inflammation. Additionally, 4-(4-hydroxyphenyl)-N-(2-methoxy-5-methylphenyl)-1-piperazinecarbothioamide has been shown to interact with various proteins and enzymes in the cell, which may contribute to its biological effects.
Biochemical and Physiological Effects
4-(4-hydroxyphenyl)-N-(2-methoxy-5-methylphenyl)-1-piperazinecarbothioamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 4-(4-hydroxyphenyl)-N-(2-methoxy-5-methylphenyl)-1-piperazinecarbothioamide induces cell death by activating the p53 pathway and suppressing the expression of anti-apoptotic proteins. 4-(4-hydroxyphenyl)-N-(2-methoxy-5-methylphenyl)-1-piperazinecarbothioamide also inhibits tumor angiogenesis by suppressing the expression of pro-angiogenic genes. In neurons, 4-(4-hydroxyphenyl)-N-(2-methoxy-5-methylphenyl)-1-piperazinecarbothioamide regulates synaptic plasticity and cognitive function by modulating the expression of various genes involved in synaptic transmission and plasticity. In animal models, 4-(4-hydroxyphenyl)-N-(2-methoxy-5-methylphenyl)-1-piperazinecarbothioamide has been shown to improve glucose tolerance, reduce inflammation, and prevent cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-hydroxyphenyl)-N-(2-methoxy-5-methylphenyl)-1-piperazinecarbothioamide has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and potential therapeutic applications. However, there are also limitations to its use in lab experiments. 4-(4-hydroxyphenyl)-N-(2-methoxy-5-methylphenyl)-1-piperazinecarbothioamide is a synthetic compound that may have off-target effects, and its biological effects may vary depending on the cell type and experimental conditions. Additionally, the mechanism of action of 4-(4-hydroxyphenyl)-N-(2-methoxy-5-methylphenyl)-1-piperazinecarbothioamide is not fully understood, which may limit its use in specific research areas.
Orientations Futures
There are several future directions for the study of 4-(4-hydroxyphenyl)-N-(2-methoxy-5-methylphenyl)-1-piperazinecarbothioamide. One direction is to investigate the potential therapeutic applications of 4-(4-hydroxyphenyl)-N-(2-methoxy-5-methylphenyl)-1-piperazinecarbothioamide in various diseases, including cancer, inflammation, and cardiovascular diseases. Another direction is to elucidate the mechanism of action of 4-(4-hydroxyphenyl)-N-(2-methoxy-5-methylphenyl)-1-piperazinecarbothioamide and its interactions with various cellular pathways and signaling pathways. Additionally, the development of 4-(4-hydroxyphenyl)-N-(2-methoxy-5-methylphenyl)-1-piperazinecarbothioamide derivatives and analogs may provide new insights into its biological effects and potential therapeutic applications.
Conclusion
In conclusion, 4-(4-hydroxyphenyl)-N-(2-methoxy-5-methylphenyl)-1-piperazinecarbothioamide is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. 4-(4-hydroxyphenyl)-N-(2-methoxy-5-methylphenyl)-1-piperazinecarbothioamide has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and cardiovascular diseases. The mechanism of action of 4-(4-hydroxyphenyl)-N-(2-methoxy-5-methylphenyl)-1-piperazinecarbothioamide is not fully understood, but it is believed to involve the modulation of various cellular pathways and signaling pathways. 4-(4-hydroxyphenyl)-N-(2-methoxy-5-methylphenyl)-1-piperazinecarbothioamide has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and potential therapeutic applications. However, there are also limitations to its use in lab experiments, and further research is needed to elucidate its biological effects and potential therapeutic applications.
Applications De Recherche Scientifique
4-(4-hydroxyphenyl)-N-(2-methoxy-5-methylphenyl)-1-piperazinecarbothioamide has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and pharmacology. In cancer research, 4-(4-hydroxyphenyl)-N-(2-methoxy-5-methylphenyl)-1-piperazinecarbothioamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell death and suppressing tumor angiogenesis. In neuroscience, 4-(4-hydroxyphenyl)-N-(2-methoxy-5-methylphenyl)-1-piperazinecarbothioamide has been studied for its potential role in regulating synaptic plasticity and cognitive function. In pharmacology, 4-(4-hydroxyphenyl)-N-(2-methoxy-5-methylphenyl)-1-piperazinecarbothioamide has been investigated for its potential as a therapeutic agent for various diseases, including inflammation, diabetes, and cardiovascular diseases.
Propriétés
IUPAC Name |
4-(4-hydroxyphenyl)-N-(2-methoxy-5-methylphenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-14-3-8-18(24-2)17(13-14)20-19(25)22-11-9-21(10-12-22)15-4-6-16(23)7-5-15/h3-8,13,23H,9-12H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEXHHHRVNALSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-phenyl-4-[2-(propylsulfonyl)benzoyl]piperazine](/img/structure/B4835933.png)


![benzyl [(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B4835961.png)
![5-[(3-{[(4-methoxyphenyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]-5-oxopentanoic acid](/img/structure/B4835962.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B4835968.png)


![2-[(4-chlorobenzyl)thio]-4-(3-fluorobenzylidene)-1,3-thiazol-5(4H)-one](/img/structure/B4835990.png)
![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B4835998.png)
![11-(4-bromophenyl)-8,8-dimethyl-2,3,7,8,9,11-hexahydro[1,4]dioxino[2,3-b]acridin-10(6H)-one](/img/structure/B4836006.png)
![2-[(5-ethyl-3-isoxazolyl)carbonyl]-1-(2-fluoro-4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4836018.png)
![2-cyano-3-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-N-(4-pyridinylmethyl)acrylamide](/img/structure/B4836024.png)
![2-[3-(4-bromo-2-chlorophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4836037.png)